N-[(2-chloropyridin-3-yl)carbamothioyl]-4-propoxybenzamide
N-[(2-chloropyridin-3-yl)carbamothioyl]-4-propoxybenzamide
Brand Name:
Vulcanchem
CAS No.:
VCID:
VC0773029
InChI:
InChI=1S/C16H16ClN3O2S/c1-2-10-22-12-7-5-11(6-8-12)15(21)20-16(23)19-13-4-3-9-18-14(13)17/h3-9H,2,10H2,1H3,(H2,19,20,21,23)
SMILES:
CCCOC1=CC=C(C=C1)C(=O)NC(=S)NC2=C(N=CC=C2)Cl
Molecular Formula:
C16H16ClN3O2S
Molecular Weight:
349.8 g/mol
N-[(2-chloropyridin-3-yl)carbamothioyl]-4-propoxybenzamide
CAS No.:
Cat. No.: VC0773029
Molecular Formula: C16H16ClN3O2S
Molecular Weight: 349.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H16ClN3O2S |
|---|---|
| Molecular Weight | 349.8 g/mol |
| IUPAC Name | N-[(2-chloropyridin-3-yl)carbamothioyl]-4-propoxybenzamide |
| Standard InChI | InChI=1S/C16H16ClN3O2S/c1-2-10-22-12-7-5-11(6-8-12)15(21)20-16(23)19-13-4-3-9-18-14(13)17/h3-9H,2,10H2,1H3,(H2,19,20,21,23) |
| Standard InChI Key | NMGKSDKDXPIVNH-UHFFFAOYSA-N |
| SMILES | CCCOC1=CC=C(C=C1)C(=O)NC(=S)NC2=C(N=CC=C2)Cl |
| Canonical SMILES | CCCOC1=CC=C(C=C1)C(=O)NC(=S)NC2=C(N=CC=C2)Cl |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator